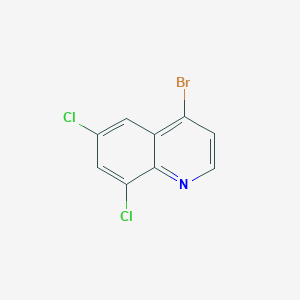

4-Bromo-6,8-dichloroquinoline

Descripción

The Quinoline (B57606) Nucleus as a Privileged Heterocyclic Scaffold in Medicinal and Synthetic Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and synthetic chemistry. orientjchem.orgdoi.org Its rigid structure and the presence of a nitrogen atom confer unique electronic properties, making it a "privileged scaffold." bohrium.comresearchgate.netrsc.orgnih.gov This term signifies its recurring presence in a multitude of biologically active compounds and approved drugs. doi.orgnih.govbenthamdirect.com The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of its derivatives. orientjchem.orgfrontiersin.org This adaptability is crucial in drug design, where precise interactions with biological targets are paramount. nih.gov

The synthetic accessibility of the quinoline core through various named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, has further cemented its importance. iipseries.orgrsc.orgslideshare.net These methods, along with modern advancements like multicomponent reactions and transition-metal-catalyzed cross-couplings, provide a robust platform for generating diverse libraries of quinoline derivatives for biological screening. rsc.orgorganic-chemistry.orgmdpi.com The wide-ranging pharmacological activities exhibited by quinoline-containing compounds, including anticancer, antimalarial, antibacterial, and antiviral properties, underscore the significance of this scaffold in the development of new therapeutic agents. orientjchem.orgdoi.orgbohrium.comnih.govbenthamdirect.com

Strategic Significance of Halogenation in Quinoline Derivatization for Enhanced Chemical Functionality

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the quinoline scaffold, is a powerful strategy for modulating the physicochemical and biological properties of the resulting derivatives. tutorchase.comresearchgate.net Halogens are not mere bulky substituents; they exert profound effects through a combination of steric and electronic influences. researchgate.net The introduction of halogens can significantly alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. tutorchase.comresearchgate.net

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom in a biological target. acs.orgmdpi.comnih.govmdpi.comresearchgate.net This directional interaction can enhance binding affinity and selectivity for specific proteins or enzymes. acs.orgresearchgate.net The strength of the halogen bond is dependent on the identity of the halogen, with iodine forming the strongest bonds, followed by bromine and chlorine. mdpi.com In the context of quinoline chemistry, halogenation can also influence the reactivity of the ring system, facilitating further synthetic transformations through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. semanticscholar.orgresearchgate.net This dual role of halogens, as modulators of biological activity and as synthetic handles, makes halogenation a key tool in the design of advanced quinoline-based compounds.

Research Landscape of Polyhalogenated Quinoline Derivatives

The research landscape of polyhalogenated quinoline derivatives is expanding, driven by the recognition that multiple halogen substitutions can lead to compounds with unique and often enhanced properties. The specific placement of different halogens on the quinoline core can create intricate electronic and steric environments, leading to novel biological activities. For instance, the combination of different halogens, such as chlorine and bromine, on the same quinoline scaffold can fine-tune the molecule's reactivity and interaction with biological targets.

Recent research has focused on the development of selective and efficient methods for the synthesis of polyhalogenated quinolines. scispace.comrsc.org This includes strategies for the regioselective introduction of halogens at specific positions on the quinoline ring, which can be challenging due to the inherent reactivity of the heterocyclic system. rsc.orgacs.org The resulting polyhalogenated quinolines are being investigated for a range of applications, including as intermediates in the synthesis of complex molecules and as potential therapeutic agents themselves. smolecule.comnih.gov The ability to create a diverse array of polyhalogenated quinolines opens up new avenues for exploring their structure-activity relationships and for the discovery of novel compounds with tailored functionalities. semanticscholar.orgbeilstein-journals.org

Scope and Focus on 4-Bromo-6,8-dichloroquinoline in Contemporary Chemical Science

This article focuses specifically on the chemical compound This compound . This particular polyhalogenated quinoline is of interest due to its unique substitution pattern, featuring a bromine atom at the 4-position and chlorine atoms at the 6- and 8-positions. This arrangement of halogens provides a platform for investigating the interplay of different halogen atoms on the chemical and physical properties of the quinoline scaffold.

The presence of a bromine atom at the 4-position is particularly significant, as this position is often susceptible to nucleophilic substitution, making it a valuable site for further derivatization. researchgate.netacs.org The chlorine atoms at the 6- and 8-positions on the benzene portion of the ring system also influence the electronic nature of the molecule and can serve as sites for further functionalization. The study of this compound contributes to the broader understanding of polyhalogenated heterocyclic systems and their potential applications in synthetic and medicinal chemistry.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.95 g/mol |

| CAS Number | 35478-81-0 |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6,8-dichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIJBTRPZSJHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615914 | |

| Record name | 4-Bromo-6,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35478-81-0 | |

| Record name | 4-Bromo-6,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 4 Bromo 6,8 Dichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for the derivatization of 4-bromo-6,8-dichloroquinoline. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group. The positions of the halogen atoms on the quinoline (B57606) ring significantly influence their susceptibility to nucleophilic attack.

Differential Reactivity of Bromine versus Chlorine Substituents

In the context of SNAr reactions on polyhalogenated quinolines, the reactivity of the halogen substituents is a critical factor. Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the intermediate through inductive electron withdrawal.

For a related compound, 4-bromo-6-fluoroquinoline, it has been observed that nucleophilic aromatic substitution occurs preferentially at the fluorine-bearing position, while palladium-catalyzed coupling reactions engage the bromide. ossila.com Extrapolating from this, in this compound, the chlorine atoms are expected to be more susceptible to SNAr than the bromine atom.

The position on the quinoline ring also plays a crucial role. The chlorine atom at the 4-position is particularly activated towards nucleophilic attack due to its location on the pyridine (B92270) ring of the quinoline system, which is more electron-deficient than the benzene (B151609) ring. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, particularly at the ortho and para positions (positions 2 and 4). This effect stabilizes the negatively charged Meisenheimer complex formed during the nucleophilic attack at the C-4 position.

Impact of Steric and Electronic Factors on SNAr Pathways

The regioselectivity of SNAr reactions on this compound is governed by a combination of steric and electronic factors.

Electronic Factors: The electron-withdrawing nature of the quinoline nitrogen atom significantly activates the C-4 and C-2 positions towards nucleophilic attack. Consequently, the chlorine atom at the 4-position is the most likely site for initial SNAr. The chlorine and bromine atoms on the benzenoid ring (at positions 6 and 8) are less activated as they are further removed from the influence of the heterocyclic nitrogen.

Steric Factors: Steric hindrance can also influence the reaction pathway. The accessibility of the different halogenated positions to the incoming nucleophile can affect the rate of reaction. While the C-4 position is electronically favored, bulky nucleophiles might experience some steric hindrance. However, in most cases, the electronic activation at the C-4 position is the dominant factor determining the site of substitution.

Cross-Coupling Reactions Utilizing Halogenated Quinolines

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, and they are widely applicable to the functionalization of halogenated quinolines. The differential reactivity of the bromine and chlorine substituents in this compound allows for selective and sequential cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (Suzuki, Buchwald-Hartwig, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for modifying aryl halides. The general order of reactivity for halogens in these reactions is I > Br > Cl, which is related to the bond dissociation energy of the carbon-halogen bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide. For this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C-Br bond at position 6, leaving the C-Cl bonds at positions 4 and 8 intact under carefully controlled conditions. This selectivity allows for the introduction of an aryl or vinyl group at the 6-position. Subsequent, more forcing reaction conditions could then be employed to react the chloro substituents.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would allow for selective amination at the 6-position of this compound. This provides a direct route to 6-aminoquinoline (B144246) derivatives.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. Again, the preferential reactivity of the C-Br bond would direct the initial Heck coupling to the 6-position of the quinoline core.

The table below summarizes the expected selective palladium-catalyzed cross-coupling reactions for this compound.

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Expected Site of Primary Reaction | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-6 (Bromo) | 6-Aryl-4,8-dichloroquinoline |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | C-6 (Bromo) | 6-Amino-4,8-dichloroquinoline |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-6 (Bromo) | 6-Alkenyl-4,8-dichloroquinoline |

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods, particularly for the formation of C-O, C-S, and C-N bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for less reactive aryl chlorides.

Given the reactivity trend in metal-catalyzed couplings, it is anticipated that copper-catalyzed reactions would also preferentially occur at the more reactive C-Br bond at the 6-position. However, under more vigorous conditions, the C-Cl bonds could also participate in the coupling.

Reactivity in C-C, C-N, C-O, and C-S Bond Formation

The ability to selectively functionalize the different halogen positions of this compound makes it a versatile building block for the synthesis of a wide range of derivatives.

C-C Bond Formation: Achieved primarily through Suzuki and Heck reactions at the C-6 position to introduce aryl, heteroaryl, or vinyl substituents.

C-N Bond Formation: The Buchwald-Hartwig amination is the method of choice for introducing primary or secondary amine functionalities at the C-6 position. SNAr reactions, particularly with nitrogen nucleophiles, are expected to occur at the C-4 position.

C-O Bond Formation: Nucleophilic aromatic substitution with alkoxides or phenoxides would likely lead to substitution at the C-4 position. Copper-catalyzed Ullmann-type reactions could also be employed, potentially showing initial reactivity at the C-6 position.

C-S Bond Formation: Thiolates can act as nucleophiles in SNAr reactions, leading to substitution at the C-4 position. Alternatively, copper-catalyzed couplings with thiols could be used to functionalize the C-6 position.

The sequential and regioselective nature of these reactions allows for the synthesis of complex, polysubstituted quinolines from the readily available this compound precursor.

Electrophilic Aromatic Substitution (EAS) Reactions on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of three halogen atoms further deactivates the ring, making electrophilic substitution reactions challenging. The halogens (bromo and chloro) are deactivating groups but are ortho-, para-directing. The pyridine ring is generally more deactivated than the benzene ring. Therefore, electrophilic attack is expected to occur on the benzene ring at positions C-5 and C-7. However, the C-5 position is sterically hindered by the bromine atom at C-4 and the chlorine atom at C-6. The C-7 position is also flanked by two chlorine atoms.

Common electrophilic aromatic substitution reactions include nitration and sulfonation.

Nitration: The introduction of a nitro group (-NO₂) onto the quinoline ring typically requires harsh conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid. For this compound, the reaction would likely yield a mixture of products with substitution occurring at the less sterically hindered positions on the carbocyclic ring.

| Reaction | Reagents | Predicted Major Product(s) | Conditions |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-6,8-dichloro-5-nitroquinoline and/or 4-Bromo-6,8-dichloro-7-nitroquinoline | Harsh conditions (e.g., elevated temperature) |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid | Heating |

Transformations Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). The resulting this compound N-oxide would have altered reactivity. The N-oxide group is known to activate the C-2 and C-4 positions towards nucleophilic substitution and can also influence the regioselectivity of electrophilic substitution on the carbocyclic ring.

N-Alkylation and Quaternization: The nitrogen atom can be alkylated using alkyl halides to form quaternary ammonium (B1175870) salts. For instance, reaction with methyl iodide would yield 4-bromo-6,8-dichloro-1-methylquinolinium iodide. These quaternary salts are often more soluble than the parent quinoline and can be used in further synthetic transformations.

| Transformation | Reagents | Product |

| N-Oxidation | H₂O₂ or m-CPBA | This compound N-oxide |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 4-Bromo-6,8-dichloro-1-alkylquinolinium halide |

Redox Chemistry: Oxidation and Reduction of the Quinoline Nucleus

The redox chemistry of this compound involves both the quinoline nucleus and the halogen substituents.

Oxidation: Strong oxidizing agents, such as potassium permanganate, under harsh conditions can lead to the degradation of the quinoline ring system. The benzene ring is typically cleaved to give pyridine carboxylic acids. However, controlled oxidation can lead to the formation of other functional groups.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ over Pd/C) can reduce the pyridine ring to afford a tetrahydroquinoline derivative. The halogen substituents can also be removed by reductive dehalogenation. For instance, treatment with a reducing agent like zinc in acetic acid or catalytic hydrogenation under specific conditions can lead to the selective or complete removal of the bromine and chlorine atoms. The relative ease of removal of the halogens would depend on their position on the quinoline ring.

| Redox Reaction | Reagents and Conditions | Potential Product(s) |

| Oxidation | KMnO₄, heat | Pyridine dicarboxylic acids (via ring cleavage) |

| Reduction (Ring) | H₂, Pd/C | 4-Bromo-6,8-dichloro-1,2,3,4-tetrahydroquinoline |

| Reduction (Dehalogenation) | Zn/CH₃COOH or catalytic hydrogenation | Dichloroquinolines, monochloroquinolines, quinoline |

Strategic Applications of 4 Bromo 6,8 Dichloroquinoline As a Synthetic Intermediate and Building Block

Construction of Complex Polycyclic and Heterocyclic Systems

The true synthetic power of 4-bromo-6,8-dichloroquinoline lies in its capacity to act as a scaffold for building elaborate molecular architectures through sequential, site-selective reactions. The carbon-bromine bond at the 4-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds. This reactivity difference is the cornerstone of its use in synthesizing complex polycyclic and heterocyclic systems.

Chemists can selectively replace the bromine atom via reactions like the Suzuki-Miyaura or Heck couplings, introducing new aryl, heteroaryl, or vinyl groups at the C4-position while leaving the two chlorine atoms untouched for subsequent transformations. aphrc.orggoogle.com For instance, a Suzuki coupling can be performed with an aryl boronic acid using a palladium catalyst like Pd(PPh₃)₄ to form a 4-aryl-6,8-dichloroquinoline. google.com Following this, the chlorine atoms can be targeted under different, often harsher, conditions or by using different catalytic systems, allowing for the stepwise annulation of additional rings or the introduction of other functional moieties. This controlled, step-by-step approach is crucial for the unambiguous synthesis of complex, multi-ring systems where specific isomer formation is required.

The table below summarizes representative cross-coupling reactions used to functionalize haloquinolines, illustrating the versatility of this approach.

Table 1: Representative Cross-Coupling Reactions for Functionalizing Haloquinolines

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Position Targeted | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd/SPhos | C4-Br | 4-Aryl/Heteroaryl-dichloroquinoline |

| Heck | Alkene | Pd(0)/PPh₃ | C4-Br | 4-Vinyl-dichloroquinoline |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | (Often uncatalyzed, heat) | C6-Cl, C8-Cl | 6,8-Disubstituted-4-bromoquinoline |

Development of Advanced Materials

The rigid, planar structure of the quinoline (B57606) core, combined with the ability to introduce diverse substituents through its halogenated positions, makes this compound an attractive precursor for advanced materials.

Precursor for Organic Electronic Materials (e.g., OLEDs, Solar Cells)

Quinoline derivatives are widely investigated for their applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ambeed.comchemscene.com They can be incorporated into larger π-conjugated systems that form the emissive or charge-transporting layers in these devices. The synthetic utility of this compound allows for the systematic extension of this π-system through cross-coupling reactions. By attaching chromophoric or electron-donating/accepting groups at the C4, C6, and C8 positions, chemists can fine-tune the electronic and photophysical properties of the resulting molecule. researchgate.netresearchgate.net For example, coupling reactions can be used to synthesize donor-acceptor type molecules, which are crucial for applications in organic solar cells and as emitters in OLEDs. researchgate.netchemscene.com The ability to build out the molecular structure in a controlled manner from the this compound core enables the creation of materials with tailored HOMO/LUMO energy levels, absorption/emission spectra, and charge carrier mobility. researchgate.netresearchgate.net

Intermediate for the Synthesis of Targeted Biochemical Probes and Agents

In medicinal chemistry, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. jst.go.jp this compound serves as a valuable starting point for creating new biologically active molecules, including biochemical probes to study cellular processes and potential new drugs. chemscene.com

Synthetic Routes to Enzyme Inhibitors and Modulators

The development of specific enzyme inhibitors is a major goal in drug discovery. The haloquinoline structure provides a rigid framework that can be decorated with various functional groups to achieve potent and selective binding to an enzyme's active site. Research on related haloquinolines has shown their potential as foundational structures for inhibitors of enzymes like cholinesterases. researchgate.netijcce.ac.ir For example, studies on brominated and chlorinated quinazolinones, which can be derived from halo-anilines, demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netijcce.ac.ir One study identified a derivative, 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one, as a potent dual inhibitor with IC₅₀ values of 3.7 µM for AChE and 13.7 µM for BChE. ijcce.ac.ir The synthetic accessibility from this compound allows for the creation of libraries of related compounds, where different substituents are introduced at the 4-, 6-, and 8-positions to optimize interactions with the target enzyme. The bromine at C4 can be converted to other functionalities, while the chlorines at C6 and C8 can be substituted with groups designed to interact with specific pockets within an enzyme's active site, aiding in the structure-activity relationship (SAR) studies necessary for drug development. ambeed.com

The table below details research findings on related halo-heterocyclic compounds as enzyme inhibitors.

Table 2: Research Findings on Related Heterocyclic Enzyme Inhibitors

| Compound Class | Target Enzyme(s) | Key Structural Features | Reported Potency (Example) | Reference |

|---|---|---|---|---|

| Dihydroquinazolin-4(1H)-ones | AChE / BChE | Bromo and Chloro substitutions | IC₅₀ = 3.7 µM (AChE), 13.7 µM (BChE) | ijcce.ac.ir |

Computational Chemistry and Theoretical Characterization of 4 Bromo 6,8 Dichloroquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-6,8-dichloroquinoline at the molecular level. These methods provide a detailed description of the electron distribution and energy states, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and to explore the potential energy surface of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. rsc.orgrsc.org The optimization of the molecular geometry aims to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. rsc.org Theoretical calculations are typically performed on a single molecule in a vacuum or using a polarizable continuum model (PCM) to simulate solvent effects, which can lead to slight deviations from experimental data obtained in the solid phase. dergipark.org.tr

The planarity of the quinoline ring system is a key feature, and dihedral angles calculated by DFT can confirm this aspect. dergipark.org.tr For instance, studies on similar halogenated quinolines have confirmed their planar structures. The substitution of hydrogen atoms with halogens like bromine and chlorine can influence the geometry and electronic properties of the quinoline ring. dergipark.org.tr

Table 1: Predicted Geometric Parameters for a Halogenated Quinoline Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C3 | 1.375 | C2-N1-C9 | 117.5 |

| C3-C4 | 1.420 | N1-C2-C3 | 123.0 |

| C4-C10 | 1.415 | C2-C3-C4 | 119.0 |

| N1-C9 | 1.330 | C3-C4-C10 | 120.5 |

| C8-Cl | 1.740 | C5-C10-C9 | 118.0 |

| C6-Br | 1.900 | C4-C10-C9 | 121.5 |

Note: This table is illustrative and based on typical values for halogenated quinolines. Actual values for this compound would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). arabjchem.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. rsc.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. rsc.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO arabjchem.org

Electron Affinity (A): A ≈ -ELUMO arabjchem.org

Chemical Hardness (η): η = (I - A) / 2 arabjchem.org

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2 rsc.org

Chemical Potential (μ): μ = -(I + A) / 2 = -χ rsc.orgarabjchem.org

Electrophilicity Index (ω): ω = μ² / (2η) rsc.orgarabjchem.org

These descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity and help in predicting its behavior in chemical reactions. rsc.org For example, the electrophilicity index helps to quantify the ability of the molecule to accept electrons. rsc.org

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Example Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.80 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.80 |

| Electron Affinity (A) | 1.50 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.377 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.25 |

Note: This table is illustrative. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. uantwerpen.be For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as biological macromolecules or solvent molecules. acs.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the atoms to be followed over time. acs.org

In the context of drug design, MD simulations are used to study the stability of a ligand-receptor complex. biointerfaceresearch.com By simulating the complex in a solvated environment, researchers can assess the binding stability and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. acs.orgfigshare.com Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability of the complex. acs.orgfigshare.com For halogenated quinolines, MD simulations can help understand how the halogen atoms influence binding to specific biological targets. acs.org

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). rsc.orgbohrium.com The calculated excitation energies and oscillator strengths can be compared with experimental spectra to confirm the molecular structure. bohrium.com

Furthermore, DFT calculations can be used to investigate reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies, providing a deeper understanding of the reaction pathways. For this compound, this could involve studying the mechanisms of nucleophilic substitution reactions at the halogenated positions.

Vibrational spectroscopy is another area where computational chemistry provides valuable insights. DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated vibrational frequencies and their corresponding normal modes can be compared with experimental data to aid in the assignment of spectral bands. dergipark.org.tr

Cheminformatics and In Silico Design of Novel Quinoline Derivatives

Cheminformatics combines chemistry, computer science, and information science to analyze and model chemical data. In the context of this compound, cheminformatics tools can be used to predict various physicochemical properties and to design novel derivatives with improved characteristics. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.commdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. turkjps.org The development of a robust QSAR model requires a dataset of compounds with known activities and a set of calculated molecular descriptors that capture the structural and electronic features of the molecules. researchgate.net

In silico design of novel quinoline derivatives often starts with a lead compound like this compound. By making virtual modifications to the structure and using computational tools to predict the properties of the new analogs, researchers can prioritize the synthesis of the most promising candidates. tandfonline.comnih.gov This approach, often part of a ligand-based or structure-based drug design strategy, significantly accelerates the drug discovery process. mdpi.com Molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor, is frequently used in this process to estimate binding affinity. biointerfaceresearch.commdpi.com

Coordination Chemistry and Metal Complexation of 4 Bromo 6,8 Dichloroquinoline

Ligand Properties of Halogenated Quinolines

Quinolines, heterocyclic aromatic compounds containing a benzene (B151609) ring fused to a pyridine (B92270) ring, possess a nitrogen atom with a lone pair of electrons, making them effective ligands for metal ions. The introduction of halogen substituents onto the quinoline (B57606) ring significantly modifies its ligand properties. The electron-withdrawing nature of halogens, such as bromine and chlorine, reduces the electron density on the quinoline ring system and, consequently, the basicity of the nitrogen atom. This effect can influence the strength of the coordinate bond formed with a metal center.

In the case of 4-bromo-6,8-dichloroquinoline, the presence of three halogen atoms—one bromine and two chlorine atoms—is expected to substantially decrease the electron-donating ability of the quinoline nitrogen. This reduced basicity can affect the stability and formation kinetics of its metal complexes. Furthermore, the positions of these halogens can impart steric hindrance around the coordination site, influencing the geometry of the resulting metal complexes. The study of various halogenated quinoline derivatives has shown that these substitutions are a critical tool for tuning the electronic and steric environment of the ligand, thereby controlling the properties of the metal complexes they form. psu.edumassey.ac.nz

Formation of Metal Coordination Complexes

The nitrogen atom in the quinoline ring of this compound acts as a donor site, enabling the formation of coordination complexes with a variety of metal ions. The synthesis of these complexes typically involves the reaction of the halogenated quinoline with a metal salt in a suitable solvent. researchgate.netjocpr.commdpi.com The resulting complexes can exhibit different stoichiometries and geometries depending on the metal ion, the reaction conditions, and the metal-to-ligand ratio.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with ligands like this compound. The interaction typically involves the donation of the lone pair of electrons from the quinoline nitrogen to an empty orbital of the metal ion, forming a coordinate covalent bond.

Studies on related halogenated quinoline complexes have provided insights into the types of structures that can be formed. For instance, copper(II) complexes with 4,7-dichloroquinoline (B193633) have been synthesized and characterized, revealing binuclear structures where the metal centers are bridged by other ligands. mdpi.comunimi.it It is plausible that this compound could form similar dimeric or polymeric structures with transition metals. The coordination sphere of the metal can be completed by other ligands present in the reaction mixture, such as halides or solvent molecules. mdpi.comnih.gov

The synthesis of complexes with metals like Ni(II), Co(II), Pt(II), Pd(II), Cd(II), and Zn(II) would follow similar principles, likely resulting in complexes with varying coordination numbers and geometries, such as tetrahedral, square planar, or octahedral, depending on the electronic configuration and size of the metal ion. internationaljournalcorner.comcolab.ws For example, platinum(II) and palladium(II) often favor square planar geometries, while zinc(II) and cadmium(II) commonly form tetrahedral or octahedral complexes. mdpi.comajol.info

| Metal Ion | Potential Coordination Geometry | Notes |

| Cu(II) | Distorted Square Pyramidal, Octahedral | Often forms binuclear complexes. mdpi.comunimi.it |

| Ni(II) | Square Planar, Octahedral | Geometry is sensitive to the ligand field. colab.ws |

| Co(II) | Tetrahedral, Octahedral | Can exhibit various spin states. nih.govinternationaljournalcorner.com |

| Pt(II) | Square Planar | Known for forming stable, well-defined complexes. acs.org |

| Pd(II) | Square Planar | Similar to Pt(II) in its coordination behavior. mdpi.com |

| Cd(II) | Tetrahedral, Octahedral | Typically forms colorless complexes. nih.gov |

| Zn(II) | Tetrahedral, Octahedral | Diamagnetic, often used in structural comparisons. mdpi.comajol.info |

Structural Characterization of Metal-Quinoline Complexes via X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes. ias.ac.in This method provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For metal complexes of this compound, X-ray diffraction analysis would reveal the exact coordination environment around the metal center. It would confirm how the quinoline ligand is bound and identify any other coordinated species. For example, in a study of a binuclear copper(II) complex with 4,7-dichloroquinoline, X-ray crystallography showed a distorted square pyramidal geometry for each copper ion. mdpi.comunimi.it Similar detailed structural information would be crucial for understanding the complexes of this compound.

The crystal packing of these complexes, also revealed by X-ray crystallography, can provide insights into non-covalent interactions such as halogen bonding and π-π stacking, which can influence the supramolecular architecture and physical properties of the material. mdpi.com

| Technique | Information Obtained | Relevance to this compound Complexes |

| Single-Crystal X-ray Diffraction | Bond lengths, bond angles, coordination geometry, crystal packing | Provides definitive structural proof and details of metal-ligand and intermolecular interactions. mdpi.comunimi.itacs.orgias.ac.inuni-muenchen.dersc.org |

| Powder X-ray Diffraction (PXRD) | Phase purity of the synthesized complex | Confirms the crystalline nature and homogeneity of the bulk sample. ias.ac.in |

Theoretical Studies of Metal-Ligand Interactions and Electronic Structure

Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the nature of metal-ligand bonding and the electronic structure of coordination complexes. researchgate.netresearchgate.net These computational methods can be used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties.

For complexes of this compound, DFT calculations could be employed to:

Analyze the Metal-Ligand Bond: By examining the molecular orbitals involved in the coordination, the nature of the bond (e.g., sigma-donation from the ligand to the metal, pi-backbonding from the metal to the ligand) can be elucidated.

Investigate Electronic Structure: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the chemical reactivity and electronic transitions of the complex. ajol.info

Rationalize Experimental Observations: Theoretical studies can help to explain observed geometries and spectroscopic properties. For instance, calculations on a Cu(II) complex of 4,7-dichloroquinoline helped to rationalize its distorted square pyramidal geometry and provided insights into the electronic charge transfer between the metal and the ligands. mdpi.comunimi.it

These theoretical investigations provide a molecular-level understanding of the factors governing the structure and properties of these metal complexes, which is often difficult to obtain through experimental methods alone. ajol.inforesearchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 6,8 Dichloroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netsigmaaldrich.com

High-resolution NMR spectroscopy is an indispensable tool for determining the intricate structural details of 4-Bromo-6,8-dichloroquinoline by providing information about the chemical environment of its constituent atoms.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the number, connectivity, and chemical environment of hydrogen atoms within the this compound molecule. The substitution pattern on the quinoline (B57606) ring, with a bromine atom at position 4 and chlorine atoms at positions 6 and 8, results in a distinct set of signals for the remaining aromatic protons.

The deshielding effect of the electronegative halogen substituents and the aromatic ring currents influence the chemical shifts (δ) of the protons. For instance, the proton at position 2 (H-2) is typically found at a downfield chemical shift due to its proximity to the nitrogen atom. The protons on the carbocyclic ring (H-5 and H-7) also exhibit characteristic signals, with their coupling patterns providing information about their neighboring protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.8 | d | ~4.8 |

| H-3 | ~7.5 | d | ~4.8 |

| H-5 | ~8.1 | d | ~2.0 |

| H-7 | ~7.6 | d | ~2.0 |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their electronic environment.

The carbon atoms directly bonded to the electronegative halogen atoms (C-4, C-6, and C-8) are significantly deshielded and appear at downfield chemical shifts. The positions of the other carbon atoms in the quinoline ring can also be assigned based on established substituent effects and comparison with related structures.

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~124 |

| C-4 | ~122 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~130 |

| C-7 | ~126 |

| C-8 | ~135 |

| C-8a | ~146 |

Mass Spectrometry (MS) Techniques.sigmaaldrich.commdpi.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for unambiguously confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₉H₅BrCl₂N) is approximately 275.8846 g/mol . The characteristic isotopic pattern arising from the presence of bromine and chlorine atoms provides further confirmation of the compound's identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.sigmaaldrich.comdergipark.org.trthermofisher.com

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring system. These include C-H stretching vibrations of the aromatic protons, C=C and C=N stretching vibrations within the heterocyclic and carbocyclic rings, and various in-plane and out-of-plane bending vibrations. The C-Cl and C-Br stretching vibrations will also be present, typically in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. The quinoline ring system, being highly polarizable, often gives rise to strong Raman signals for the ring stretching modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The quinoline ring system contains π-electrons that can be excited to higher energy levels by absorbing UV or visible light. The resulting spectrum typically shows multiple absorption bands corresponding to π→π* and n→π* transitions. The positions and intensities of these bands are influenced by the substitution pattern on the quinoline ring. For instance, halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

| Transition | Expected Wavelength (λmax, nm) |

|---|---|

| π→π | ~230-250 |

| π→π | ~280-320 |

| n→π* | ~330-350 |

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available scientific literature and crystallographic databases, a single-crystal X-ray diffraction analysis for this compound has not been reported. Comprehensive searches of chemical and crystallographic repositories, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific structural data for this compound.

Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available. The elucidation of its precise solid-state architecture, including bond lengths, bond angles, and intermolecular interactions, awaits experimental determination through X-ray crystallography.

While crystallographic data for other substituted quinoline derivatives exist, a comparative analysis is beyond the scope of this article, which is strictly focused on this compound. researchgate.netresearchgate.net The synthesis and characterization of various haloquinolines have been described in the literature, but specific crystallographic studies for this isomer are absent. researchgate.netactascientific.comrsc.org

Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the definitive solid-state structural information. Such a study would be invaluable for understanding the molecule's conformation, packing arrangement in the crystal lattice, and the nature of any non-covalent interactions, which are crucial for correlating its structure with its physicochemical properties.

Future Perspectives in 4 Bromo 6,8 Dichloroquinoline Research

Emerging Methodologies for Efficient and Sustainable Synthesis

Traditional synthetic routes for quinoline (B57606) derivatives often rely on classical condensation reactions which can be limited by harsh conditions and low yields. nih.gov The future synthesis of 4-Bromo-6,8-dichloroquinoline is expected to incorporate more efficient and environmentally benign strategies. Modern synthetic organic chemistry offers a variety of powerful tools that could be adapted for this purpose.

Emerging methods focus on minimizing waste, reducing energy consumption, and using less hazardous reagents. Key areas of development include:

Catalytic C-H Activation: Rhodium and Ruthenium-catalyzed reactions that create the quinoline scaffold through C-H activation and annulation represent a highly efficient, atom-economical approach. mdpi.com

Palladium-Catalyzed Reactions: Palladium-catalyzed oxidative cyclization of substrates like aryl allyl alcohols and anilines offers a redox-neutral pathway to quinoline derivatives, avoiding the need for harsh acids or bases. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly convergent, allowing for the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org This approach enhances efficiency and can be used to generate diverse analogues. rsc.org

Photocatalysis: The use of light to drive chemical reactions, such as the iron-catalyzed photo-thermo-mechanochemical synthesis of quinolines, presents a solvent-free and sustainable alternative. mdpi.com

Superacid Catalysis: The use of superacids like trifluoromethanesulfonic acid can facilitate the efficient construction of polysubstituted quinoline scaffolds from simple starting materials under controlled conditions. mdpi.com

Adapting these modern catalytic systems to the specific synthesis of this compound could lead to significantly improved yields, higher purity, and a more sustainable manufacturing process compared to traditional methods.

Integration with Automation and High-Throughput Techniques in Organic Synthesis

The integration of automation and high-throughput experimentation is revolutionizing chemical synthesis and discovery. ucla.edu These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of molecules with desired properties. ucla.edusyrris.com

For this compound, these techniques offer the potential to:

Accelerate Analogue Synthesis: Automated flow chemistry platforms can perform multiple reaction steps in a continuous, controlled process. syrris.comresearchgate.net This would allow for the rapid generation of a library of derivatives by systematically varying substituents at the bromine and chlorine positions.

High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS can be employed to quickly evaluate their biological activity or material properties. nih.govptchm.pl For example, an HTS assay could identify derivatives with potent antimicrobial or anticancer activity. nih.gov

Reaction Optimization: Automated systems can efficiently screen a wide range of reaction conditions (catalysts, solvents, temperatures) to quickly determine the optimal parameters for synthesizing this compound and its derivatives, a process that would be time-consuming manually. syrris.com

The combination of modular flow chemistry systems with automated purification and analysis would create a powerful platform for exploring the chemical space around this compound, significantly speeding up the discovery of new leads in drug development and materials science. nih.govsyrris.com

Novel Applications in Chemical Biology and Material Science

The unique electronic properties conferred by the halogen atoms on the quinoline core suggest that this compound could be a valuable scaffold for developing novel tools and materials.

In Chemical Biology: Quinolines are a cornerstone in medicinal chemistry and are found in numerous bioactive compounds. nih.govrsc.org Future research could explore this compound as:

A Scaffold for Bioactive Agents: The quinoline ring is a key component of drugs with antimalarial, antibacterial, and anticancer properties. rsc.orgrsc.org The specific halogenation pattern of this compound could be exploited to design new inhibitors of enzymes or receptors involved in disease. smolecule.com For instance, related dichloroquinoline derivatives have been investigated as intermediates for compounds with antiproliferative activity. worktribe.com

Biochemical Probes: Halogenated quinolines can serve as biochemical probes or ligands for studying biological systems. The compound could be functionalized to create fluorescent probes for live-cell imaging or affinity chromatography tools for identifying protein binding partners. nih.govptchm.pl

In Material Science: The aromatic and heterocyclic nature of the quinoline ring, combined with the electronic influence of its halogen substituents, makes it an attractive candidate for advanced materials.

Organic Electronics: Quinoline derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. tandfonline.comsmolecule.com The specific electronic properties of this compound could be harnessed to develop new materials for photonic and electronic applications. tandfonline.com

Corrosion Inhibitors: Quinoline derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments, a property attributed to the nitrogen atom and π-electrons of the ring system. bioline.org.br Research could validate the potential of this compound for this application.

Theoretical Advancements in Predicting Reactivity and Designing Novel Analogues

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. rsc.org These theoretical methods allow for the in silico prediction of molecular properties, guiding experimental work and saving significant time and resources. bioline.org.brmdpi.com

For this compound, theoretical advancements can be applied to:

Predict Reactivity: DFT calculations can determine electronic structure properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.orgtandfonline.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications.

Design Novel Analogues: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors with experimental biological activity or physical properties. bioline.org.br This allows for the rational design of new analogues of this compound with enhanced performance, whether as a drug candidate or a material. bioline.org.brbenthamdirect.com

Elucidate Reaction Mechanisms: Computational modeling can be used to investigate the transition states and energy profiles of potential synthetic routes, helping to understand and optimize reaction mechanisms for greater efficiency. rsc.org

By leveraging these theoretical tools, researchers can pre-screen potential derivatives for desirable properties before committing to their synthesis, thereby streamlining the design and discovery process for new applications based on the this compound scaffold. mdpi.combenthamdirect.com

Q & A

Q. Basic

- : Analyze aromatic proton splitting patterns to confirm substitution positions. For example, protons at C5 and C7 (adjacent to Cl substituents) show downfield shifts (~δ 8.5–9.0 ppm) due to electron-withdrawing effects.

- : Identify carbon environments; brominated carbons typically resonate at ~δ 120–130 ppm, while chlorinated carbons appear at ~δ 140–150 ppm.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (, expected ≈ 242.5) and isotopic patterns (distinct and ratios).

- X-ray Crystallography: Resolve positional ambiguities in halogen placement, particularly if steric effects distort NMR assignments .

What storage and handling protocols are critical for maintaining the stability of this compound in laboratory settings?

Q. Basic

- Storage: Store at 0–6°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis, as halogenated quinolines are moisture-sensitive .

- Handling: Use inert atmospheres (e.g., gloveboxes) during weighing. Dispose of waste via licensed hazardous chemical handlers due to bromine’s environmental persistence .

How can researchers resolve discrepancies in reported reaction yields or by-product profiles during the synthesis of halogenated quinolines?

Advanced

Contradictions often arise from uncontrolled variables like trace moisture or oxygen. Systematic approaches include:

- Design of Experiments (DoE): Vary parameters (temperature, solvent, catalyst loading) to identify critical factors.

- By-Product Analysis: Use LC-MS to detect intermediates (e.g., dehalogenated species or dimerization products).

- Reproducibility Checks: Compare batch data using statistical tools (e.g., ANOVA) to isolate outliers. Cross-reference with literature on analogous compounds, such as 6-bromo-4-chloroquinoline, where over-bromination is a known side reaction .

What computational strategies are recommended for predicting the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The bromine atom at C4 is typically more reactive due to lower electron density.

- Docking Studies: Simulate interactions with catalytic systems (e.g., Pd(PPh)) to optimize ligand design.

- SMILES-Based Predictions: Use tools like RDKit to generate reactivity maps based on the compound’s SMILES string () .

What mechanistic insights explain the regioselectivity challenges observed during further functionalization of this compound?

Advanced

Regioselectivity is influenced by:

- Electronic Effects: Electron-withdrawing Cl groups at C6 and C8 deactivate the quinoline ring, directing electrophiles to the less hindered C5 or C7 positions.

- Steric Hindrance: Bulky substituents at C4 (Br) can block axial approach of reagents.

- Catalyst Design: Use of directing groups (e.g., pyridine auxiliaries) can override inherent selectivity. Evidence from 4-bromo-2-methyl-6-trifluoromethoxyquinoline shows that steric tuning improves functionalization outcomes .

How should contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be systematically analyzed for halogenated quinoline derivatives?

Q. Advanced

- Multi-Technique Validation: Cross-validate NMR assignments with X-ray structures to resolve positional conflicts. For example, crystallography can clarify ambiguous NOE correlations in crowded aromatic regions.

- Dynamic Effects: Consider temperature-dependent NMR to account for conformational flexibility.

- Impurity Profiling: Use HPLC to rule out contaminants that distort spectroscopic signals .

What experimental design considerations are essential when employing this compound in catalytic systems or as a ligand precursor?

Q. Advanced

- Ligand Optimization: Test varying halogen ratios (e.g., Br vs. Cl) to modulate electron-withdrawing effects on metal centers.

- Stability Under Catalytic Conditions: Monitor decomposition via in situ IR spectroscopy, especially in high-temperature reactions.

- Solvent Compatibility: Avoid polar aprotic solvents (e.g., DMF) that may displace halogens via nucleophilic substitution .

What statistical methods are appropriate for assessing batch-to-batch reproducibility in the synthesis of this compound?

Q. Advanced

- Multivariate Analysis: Apply principal component analysis (PCA) to chromatographic data to identify batch outliers.

- Control Charts: Track critical quality attributes (e.g., purity ≥97% via HPLC) across production runs.

- Meta-Analysis: Aggregate historical data to establish tolerance limits for reaction parameters (e.g., 10–12 h reaction time for bromination) .

How can kinetic studies elucidate the bromine substitution behavior of this compound under varying electrophilic conditions?

Q. Advanced

- Rate Monitoring: Use stopped-flow UV-Vis spectroscopy to track bromine displacement kinetics in real time.

- Isotopic Labeling: Introduce to study exchange mechanisms.

- Computational Kinetics: Combine Eyring plots with DFT-derived activation energies to predict substitution pathways. Studies on 6-bromo-4-chloroquinoline suggest that electron-deficient aromatic rings accelerate heterolytic cleavage of C-Br bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.